N,3,5,6-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazine-2-carboxamide
Description
N,3,5,6-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazine-2-carboxamide is an organic compound with a complex structure that includes a pyrazine ring substituted with multiple methyl groups and a carboxamide group
Properties
IUPAC Name |
N,3,5,6-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-11-12(2)21-16(13(3)20-11)18(23)22(4)15-7-9-24-17(15)14-6-5-8-19-10-14/h5-6,8,10,15,17H,7,9H2,1-4H3/t15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHVNVWSCSPICQ-DOTOQJQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)N(C)C2CCOC2C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C(=N1)C)C(=O)N(C)[C@H]2CCO[C@@H]2C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5,6-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the methyl groups and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N,3,5,6-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N,3,5,6-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N,3,5,6-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets’ activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetramethylpyrazine: A simpler compound with a similar pyrazine ring structure but without the additional functional groups.
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazine-2-carboxamide: A related compound lacking the methyl substitutions on the pyrazine ring.
Uniqueness
N,3,5,6-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
